8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVAXUKAKSUXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to introduce the propyl and pyrrolidinyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Structure
The chemical structure of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one features a pyrido[2,3-d]pyrimidine core with specific substituents that contribute to its unique properties. The presence of the propyl group at the 8-position and the pyrrolidinyl group at the 4-position enhances its biological activity.
Biochemical Properties
This compound has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for therapeutic applications in various diseases, including cancer and autoimmune disorders .
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its structural features allow chemists to explore modifications that can lead to new derivatives with enhanced properties .
Biology
The compound is studied for its potential as a kinase inhibitor. Research indicates that it may selectively inhibit certain tyrosine kinases involved in critical cellular processes, making it a valuable tool in understanding cancer biology and developing targeted therapies .
Medicine
Ongoing research focuses on the compound's anticancer potential due to its kinase inhibitory activity. Studies have shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways .
Industrial Applications
The derivatives of this compound are being explored for their use in pharmaceuticals and agrochemicals. The unique properties of pyrido[2,3-d]pyrimidine derivatives make them suitable candidates for developing new drugs and agricultural products .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in cells treated with this compound, highlighting its potential as an anticancer agent .
Case Study 2: Kinase Inhibition Mechanism
Research focused on elucidating the molecular mechanism by which this compound inhibits JAK1. It was found that binding interactions between the compound and the enzyme led to significant alterations in downstream signaling pathways associated with cell proliferation and survival .
Mechanism of Action
The mechanism of action of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chloropyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
7-iminopyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of Src tyrosine kinase and other kinases.
Uniqueness
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy and other medical research.
Biological Activity
8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with a propyl group and a pyrrolidine moiety, which contribute to its pharmacological properties. The general structure can be represented as follows:
where , , and correspond to specific counts based on the molecular formula derived from the compound's structure.
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one exhibit multiple mechanisms of action, primarily through interactions with various biological targets:
- Tyrosine Kinase Inhibition : Many compounds in this class act as inhibitors of protein tyrosine kinases (PTKs), which are critical in signal transduction pathways related to cell growth and differentiation. For instance, studies have shown that certain derivatives can inhibit Janus Kinase 3 (JAK3), a target for treating autoimmune diseases and cancers .
- Antitumor Activity : Pyrido[2,3-d]pyrimidine derivatives have been explored as potential antitumor agents. They demonstrate efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Somatostatin Receptor Agonism : Some derivatives have been identified as selective agonists for somatostatin receptors (sst2), which play a role in regulating hormone secretion and have implications in treating acromegaly .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit specific kinases involved in cancer progression, this compound is being investigated for its potential use in oncology.
- Endocrine Disorders : By modulating somatostatin receptors, it may offer therapeutic benefits in conditions like acromegaly.
Case Studies
- Antitumor Efficacy : A study on the compound's analogs demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values in the nanomolar range . This highlights the potential for developing targeted therapies based on these compounds.
- Receptor Selectivity : Research has shown that modifications at specific positions (C5 and C6) of the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity towards desired receptors while minimizing off-target effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one?
The synthesis typically involves cyclization and functionalization steps. For example:
- Formylation and cyclization : Starting from a 2-aminopyridone derivative, formylation using 85% formic acid and acetic anhydride yields a formamide intermediate, which undergoes cyclization to form the pyrido[2,3-d]pyrimidine core .
- Substitution reactions : The pyrrolidin-1-yl group at the 4-position can be introduced via nucleophilic substitution of a chloro intermediate with pyrrolidine. The 8-propyl substituent may be introduced through alkylation of the pyridone nitrogen using propyl halides .
- Key optimization : Solvent selection (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical for yield improvement.
Q. How can researchers confirm the structural identity of this compound?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., propyl chain integration at δ ~3.5 ppm for N-CH and pyrrolidine ring protons at δ ~1.8–2.2 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak matching theoretical values).
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of the bicyclic core and substitution patterns .
Advanced Research Questions
Q. How do substitution patterns influence the biological activity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
Structural modifications significantly impact bioactivity:
- Core modifications : The 4-position pyrrolidin-1-yl group enhances solubility and target binding (e.g., PDE5 inhibition in analogues with fluorobenzyl groups ).
- Substituent effects : 8-Alkyl chains (e.g., propyl vs. ethyl) modulate lipophilicity and pharmacokinetics. For example, bulkier groups may reduce metabolic clearance but hinder target engagement .
- Case study : Comparing 8-propyl derivatives with 8-cyclopentyl analogues (e.g., antitumor activity linked to cyclopentyl’s steric bulk ) highlights the importance of substituent size in activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or structural impurities. Mitigation approaches include:
- Orthogonal assays : Validate kinase inhibition (e.g., ELISA and fluorescence polarization assays) to rule out false positives .
- Purity checks : Use HPLC (>95% purity) and elemental analysis to exclude side products .
- Molecular docking : Compare binding modes of 8-propyl derivatives vs. inactive analogues (e.g., fluorobenzyl-substituted compounds ) to identify critical interactions.
Q. How can researchers optimize the synthesis of this compound for improved yields?
Key methodological adjustments:
- Stepwise cyclization : Separate formylation and cyclization steps to reduce side reactions (yields improved from ~50% to >75% in related syntheses ).
- Catalytic systems : Use Pd/C or microwave-assisted synthesis to accelerate N-alkylation .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position .
Q. What are the computational approaches to predict the pharmacokinetic properties of this compound?
- In silico modeling : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. The 8-propyl group increases logP (~2.8) compared to unsubstituted analogues (~1.5), suggesting slower renal excretion .
- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., kinases) to prioritize derivatives for synthesis .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Salt formation : Convert the free base to a hydrochloride salt (e.g., as in fluorobenzyl analogues ).
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
